YK11's Mechanism of Action in Skeletal Muscle: A Technical Guide
YK11's Mechanism of Action in Skeletal Muscle: A Technical Guide
Introduction
(17α,20E)-17,20-[(1-methoxyethylidene)bis-(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK11, is a synthetic, steroidal compound classified as a selective androgen receptor modulator (SARM).[1][2][3] First synthesized and investigated by Yuichiro Kanno in 2011, YK11 has garnered significant interest within the research community for its potent anabolic effects on muscle tissue, which are purported to exceed those of conventional androgens like dihydrotestosterone (B1667394) (DHT) in certain in vitro models.[2][3][4]
What distinguishes YK11 from other SARMs and traditional anabolic steroids is its unique dual mechanism of action.[5][6] It functions not only as a partial agonist of the androgen receptor (AR) but also as a potent inducer of follistatin (Fst), which subsequently leads to the inhibition of myostatin, a key negative regulator of muscle growth.[2][6][7] This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Core Mechanism 1: Partial Agonism of the Androgen Receptor
YK11 binds to the androgen receptor, a characteristic it shares with all SARMs and anabolic steroids.[1][3] However, its interaction with the AR is that of a partial agonist.[3][5][7] Full activation of the AR typically requires a physical interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD), known as the N/C interaction.[3][8] YK11 activates the receptor without inducing this critical N/C interaction.[1][3][8][9] This results in a gene-selective activation, where YK11 modulates the expression of a different subset of AR-dependent genes compared to full agonists like DHT.[9][10][11] This partial agonism is believed to contribute to its tissue-selective anabolic activity.[7]
Core Mechanism 2: Myostatin Inhibition via Follistatin Induction
The most remarkable aspect of YK11's mechanism is its ability to potently increase the expression of follistatin, a secreted glycoprotein.[4][6][7] This effect is profound and is considered the primary driver of YK11's significant anabolic activity.[7][8] Follistatin is a well-established natural antagonist of myostatin, a member of the TGF-β superfamily that acts as a powerful inhibitor of skeletal muscle growth and differentiation.[2][6][12]
By binding to the AR, YK11 selectively triggers a downstream signaling cascade that leads to a significant upregulation of Follistatin mRNA and subsequent protein synthesis.[8][13] The secreted follistatin then binds directly to myostatin in the extracellular space, neutralizing it and preventing it from binding to its own receptor, the Activin receptor type IIB (ActRIIB), on muscle cells.[12] This inhibition of the myostatin signal lifts the brakes on muscle growth, leading to enhanced myogenic differentiation and hypertrophy.[2][6]
Crucially, this induction of follistatin is unique to YK11 when compared to DHT; DHT does not increase follistatin expression.[7][8][11] The anabolic effects of YK11 on muscle cells can be reversed by the application of an anti-follistatin antibody, confirming that this pathway is essential for its myogenic action.[7][8][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on C2C12 myoblast cells, highlighting the differential effects of YK11 compared to the full androgen, DHT.
Table 1: In Vitro Effects of YK11 vs. DHT on Myogenic Gene Expression Data derived from studies on C2C12 mouse myoblasts. Effects are relative to a solvent control.
| Compound (Concentration) | Myogenic Regulatory Factors (MRFs) mRNA Expression (MyoD, Myf5, Myogenin) | Follistatin (Fst) mRNA Expression | Reference |
| YK11 (500 nM) | Significantly increased; more potent induction than DHT | Significantly increased | [4][8][14] |
| DHT (500 nM) | Increased | No significant change | [8][11][14] |
Table 2: In Vivo Effects of YK11 in a Sepsis-Induced Muscle Atrophy Mouse Model Data from a 10-day study in mice with E. coli-induced sepsis.
| Treatment Group | Change in Total Body Weight | Change in Skeletal Muscle Weight | Change in Body Fat | Reference |
| Control | Decrease | Decrease | Increase | [15][16] |
| YK11 (350 mg/kg/day) | Prevented loss | Increased | Decreased | [15][16] |
| YK11 (700 mg/kg/day) | Significantly increased | Significantly increased | Decreased | [15][16] |
Experimental Protocols
The following section details a generalized protocol for an in vitro myogenic differentiation assay, a common method used to evaluate the anabolic potential of compounds like YK11.
Protocol: In Vitro Myogenic Differentiation of C2C12 Cells
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Cell Culture and Seeding:
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Cell Line: C2C12 mouse myoblasts.
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Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Procedure: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in multi-well plates at a density that allows for confluence within 24-48 hours.
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Induction of Myogenic Differentiation:
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Once cells reach ~90-100% confluency, switch the medium to a Differentiation Medium: DMEM supplemented with 2% Horse Serum.
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Simultaneously, add the test compounds. For example:
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Group 1: Solvent control (e.g., 0.1% Ethanol).
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Group 2: YK11 (e.g., 500 nM).
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Group 3: DHT (e.g., 500 nM).
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-
Incubate for the desired time period (e.g., 24h, 48h, 72h, 96h).
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-
AR Inhibition Assay (to confirm AR-dependence):
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Follistatin Neutralization Assay (to confirm Fst-dependence):
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Analysis:
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RNA Analysis (Gene Expression):
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Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol).
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Perform reverse transcription to synthesize cDNA.
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Quantify the mRNA expression levels of target genes (e.g., MyoD, Myogenin, Follistatin) and a housekeeping gene (e.g., β-actin) using Quantitative Real-Time PCR (qRT-PCR).[17]
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-
Protein Analysis (Myotube Formation):
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Fix cells and perform immunocytochemistry for muscle-specific proteins like Myosin Heavy Chain (MyHC).
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Alternatively, lyse cells and perform Western blotting to quantify protein levels.
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Conclusion
The mechanism of action of YK11 in skeletal muscle is uniquely multifaceted. It operates as a gene-selective partial agonist of the androgen receptor, a pathway that diverges from the full activation induced by endogenous androgens like DHT.[1][8] More significantly, its potent anabolic effects are driven by an AR-dependent upregulation of the myostatin inhibitor, follistatin—a mechanism not observed with DHT.[7][8][14] This dual action allows YK11 to promote myogenesis through both direct AR stimulation and the powerful disinhibition of a key negative regulator of muscle mass. While these preclinical findings are compelling, it is critical to note that YK11 is an experimental compound that has not undergone human clinical trials, and its long-term safety and efficacy remain unestablished.[1][7][18]
References
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- 3. YK-11 [medbox.iiab.me]
- 4. ergo-log.com [ergo-log.com]
- 5. fitscience.co [fitscience.co]
- 6. swolverine.com [swolverine.com]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. medkoo.com [medkoo.com]
- 10. Page loading... [guidechem.com]
- 11. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved Synthesis and Determination of the Biologically Active Diastereomer of YK11 [mdpi.com]
